6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one
CAS No.:
Cat. No.: VC20144358
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N5O5 |
|---|---|
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one |
| Standard InChI | InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 |
| Standard InChI Key | GDWOTBALSOOQFY-GITKWUPZSA-N |
| Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
| Canonical SMILES | CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
Introduction
6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is a complex organic compound belonging to the purine family. It features a unique structure that includes a tetrahydrofuran moiety with multiple hydroxyl groups and an amino group at the 6-position of the purine ring. This compound is of significant interest in scientific research due to its potential applications in biochemistry and pharmacology, particularly as an antiviral agent.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. These reactions often require specific conditions such as temperature control, pH adjustments, and the use of solvents to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and to confirm the structure of the final product.
Biological Activities and Potential Applications
6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one exhibits notable biological activities, particularly in the fields of pharmacology and biochemistry. Its structural similarity to nucleosides makes it a potential antiviral agent. The presence of multiple hydroxyl groups may enhance its interaction with biological macromolecules such as enzymes and receptors.
| Biological Activity | Potential Application |
|---|---|
| Antiviral Properties | Treatment of viral infections |
| Interaction with Enzymes and Receptors | Development of therapeutic agents |
Comparison with Similar Compounds
Several compounds share structural similarities with 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one, including:
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6-Amino-9-(2R,3R,4S,5R)-3-hydroxymethyl-tetrahydrofuran: Contains sulfur and has different stereochemistry.
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2-Amino-9-(2R,3R,4S,5S)-tetrahydrofuran derivative: Features an additional methyl group and altered stereochemistry.
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6-Amino-purine derivatives: Basic purine structure with fewer functional groups.
| Compound | Key Features |
|---|---|
| 6-Amino-9-(2R,3R,4S,5R)-3-hydroxymethyl-tetrahydrofuran | Contains sulfur; different stereochemistry |
| 2-Amino-9-(2R,3R,4S,5S)-tetrahydrofuran derivative | Additional methyl group; altered stereochemistry |
| 6-Amino-purine derivatives | Basic purine structure; fewer functional groups |
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